tert-Butylphenylphosphinic acid
Description
tert-Butylphenylphosphinic acid (C₁₀H₁₅O₂P) is an organophosphorus compound featuring a phosphorus atom bonded to a phenyl group and a tert-butyl group, with one hydroxyl and one oxygen atom completing its structure. It is synthesized via the reaction of phenylphosphonic dichloride with tert-butylmagnesium chloride, yielding a product with a melting point of 155–157°C . This compound is notable for its steric and electronic properties, influenced by the bulky tert-butyl substituent, which significantly impacts its reactivity and stability. Its derivatives, such as tert-butylphenylphosphinic fluoride, are used in solvolysis studies and industrial applications due to their tailored reactivity profiles .
Properties
IUPAC Name |
tert-butyl(phenyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXUYWBAIPHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197742 | |
| Record name | Phosphinic acid, tert-butylphenyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-86-8 | |
| Record name | tert-Butylphenylphosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylphenylphosphinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinic acid, tert-butylphenyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYLPHENYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAD2VL88DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butylphenylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic acid with phenylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Another method involves the use of tert-butylphosphonic dichloride, which reacts with phenylphosphinic acid under controlled conditions to yield this compound. This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butylphenylphosphinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with catalysts such as palladium or nickel to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tert-butylphenylphosphonic acid, while reduction can produce tert-butylphenylphosphine oxide.
Scientific Research Applications
tert-Butylphenylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butylphenylphosphinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The compound’s phosphinic acid group is crucial for its binding affinity and specificity. Additionally, the tert-butyl and phenyl groups contribute to its overall stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Methylphenylphosphinic Acid (C₈H₁₁O₂P)
- Structure : Replaces the tert-butyl group with a methyl group.
- Reactivity : Exhibits higher reactivity in solvolysis with hydroxide ions. In water-acetone (90:10 v/v), methylphenylphosphinic fluoride is 10⁶ times more reactive than its tert-butyl analog due to reduced steric hindrance and enhanced electrophilicity .
- Applications : Preferred in reactions requiring faster kinetics, such as nucleophilic substitutions.
Phenylphosphonic Acid (C₆H₇O₃P)
- Structure : Contains an additional oxygen atom, elevating the phosphorus oxidation state from +3 to +3.
- Acidity : Stronger acid (pKa ~1.5) compared to tert-butylphenylphosphinic acid (pKa ~2.5–3.0), enabling better coordination with metal ions .
- Applications : Widely used in metal-ion chelation and material science.
Di-tert-butyl Phosphate (C₈H₁₉O₄P)
- Structure : Features two tert-butyl groups attached to a phosphate core.
- Stability : Higher thermal stability than this compound, making it suitable for high-temperature industrial processes .
- Reactivity : Less prone to hydrolysis due to steric protection of the phosphorus center.
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | pKa | Key Reactivity Feature |
|---|---|---|---|---|
| This compound | 155–157 | Low in water | ~2.5–3.0 | Slow solvolysis due to tert-butyl |
| Methylphenylphosphinic Acid | 135–136 | Moderate | ~2.0 | Rapid hydroxide ion attack |
| Phenylphosphonic Acid | 160–162 | High in water | ~1.5 | Strong metal chelation |
| Di-tert-butyl Phosphate | - | Insoluble | ~4.5 | High thermal stability |
Electronic and Steric Effects
- tert-Butyl Group : Introduces significant steric hindrance, slowing nucleophilic attack (e.g., hydrolysis) . Electronic donation via hyperconjugation slightly deactivates the phosphorus center.
- Phenyl Group : Enhances stability through resonance but offers less steric shielding compared to tert-butyl.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
